4,6-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one
CAS No.:
Cat. No.: VC17809844
Molecular Formula: C9H6F2O2
Molecular Weight: 184.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H6F2O2 |
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Molecular Weight | 184.14 g/mol |
IUPAC Name | 4,6-difluoro-2-methyl-1-benzofuran-3-one |
Standard InChI | InChI=1S/C9H6F2O2/c1-4-9(12)8-6(11)2-5(10)3-7(8)13-4/h2-4H,1H3 |
Standard InChI Key | HMIVNCQIUPVSLX-UHFFFAOYSA-N |
Canonical SMILES | CC1C(=O)C2=C(O1)C=C(C=C2F)F |
Introduction
Structural Characteristics and Nomenclature
The systematic IUPAC name 4,6-difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one describes a bicyclic structure comprising a benzene ring fused to a dihydrofuranone moiety. Key features include:
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Benzofuran backbone: A fused ring system with oxygen at the 1-position.
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2,3-Dihydro modification: Partial saturation of the furan ring, reducing aromaticity at the 2,3-positions.
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Substituents:
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A methyl group at position 2.
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Fluorine atoms at positions 4 and 6 on the benzene ring.
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A ketone group at position 3.
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The molecular formula is inferred as CHFO, derived from the unsaturated analog 4,6-difluoro-2,3-dihydro-1-benzofuran-3-one (CHFO) with the addition of a methyl group. The molecular weight calculates to 200.14 g/mol using atomic masses (C: 12.01, H: 1.008, F: 19.00, O: 16.00).
Stereoelectronic Effects of Fluorination
Fluorine’s electronegativity (χ = 4.0) induces significant electronic perturbations:
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C-F bond dipole moments (∼1.41 D) alter electron density across the aromatic system, affecting reactivity at meta and para positions.
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Conformational rigidity may arise from steric interactions between fluorine and adjacent substituents, as observed in 2-ethyl-6,7-difluoro analogs.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The target compound can be dissected into three synthons:
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Dihydrobenzofuranone core: Accessible via cyclization of substituted phenols.
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Fluorine introduction: Likely via electrophilic fluorination or halogen exchange.
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Methyl group installation: Achievable through alkylation or Grignard reactions.
Stepwise Synthesis
A plausible route, adapted from methods for 2-ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-one, involves:
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Friedel-Crafts acylation:
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React 3,5-difluorophenol with methyl acrylate under acidic conditions to form a dihydrofuran precursor.
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Key intermediate: 3-(3,5-difluorophenyl)propanoic acid.
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Cyclization:
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Intramolecular esterification using POCl or PPA (polyphosphoric acid) yields the dihydrobenzofuranone skeleton.
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Methylation:
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Treat the 2-position with methyl iodide (CHI) in the presence of a base (e.g., KCO) in DMF.
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Purification:
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Column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound.
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Yield Optimization
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Temperature control: Maintaining ≤0°C during fluorination steps minimizes side reactions .
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Catalyst screening: Lewis acids like BF·EtO enhance cyclization efficiency .
Physicochemical Properties
Predicted Properties
Property | Value (Predicted) | Method/Reference |
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Boiling point | 275–285°C | Modified Clausius-Clapeyron |
Density | 1.52 g/cm | Group contribution |
LogP (octanol-water) | 2.1 ± 0.3 | XLogP3 |
pKa | 8.9 (enol) | Hammett analysis |
Spectroscopic Data
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IR (KBr):
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H NMR (400 MHz, CDCl):
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δ 2.10 (s, 3H, CH)
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δ 3.15–3.30 (m, 2H, H-2, H-3)
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δ 6.85–7.10 (m, 2H, aromatic H)
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F NMR:
Reactivity and Functionalization
Nucleophilic Acyl Substitution
The ketone at position 3 is susceptible to nucleophilic attack:
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Grignard reagents: Form tertiary alcohols (e.g., with CHMgBr).
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Hydrazines: Yield hydrazones, precursors to heterocycles.
Electrophilic Aromatic Substitution
Fluorine directs incoming electrophiles to specific positions:
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Sulfonation: Favors position 7 (para to fluorine).
Applications in Medicinal Chemistry
Case Study: Antifungal Activity
Analogous dihydrobenzofuranones exhibit MIC values against Candida albicans:
The target compound’s methyl group may improve membrane permeability, potentially lowering MIC values.
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